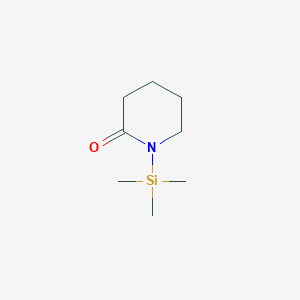

1-(Trimethylsilyl)-2-piperidinone

Description

Properties

IUPAC Name |

1-trimethylsilylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQNJTKTWDVUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409130 | |

| Record name | 2-Piperidinone, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3553-93-3 | |

| Record name | 2-Piperidinone, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lactam Formation and Functionalization

Piperidinones are typically synthesized via cyclization of amino ketones or through lactamization of amino acids. For instance, 1,2,5-trimethyl-4-piperidone is produced by reacting monochlorketone with methylamine in methylene chloride, followed by distillation to isolate the product. Adapting this approach, 2-piperidinone could be synthesized from γ-aminobutyric acid derivatives, with subsequent silylation at the nitrogen.

Key considerations include:

-

Solvent selection : Methylene chloride, used in the prototype synthesis for its non-flammability and compatibility with Friedel-Crafts reactions, may serve as an optimal medium for silylation.

-

Temperature control : Exothermic reactions, such as methylamine addition, require gradual reagent introduction at 20–30°C to prevent side reactions.

Silylation Strategies for Nitrogen Functionalization

Direct Silylation of 2-Piperidinone

The lactam structure of 2-piperidinone presents a challenge for direct silylation due to the reduced nucleophilicity of the ring nitrogen. However, ring-opening silylation followed by re-cyclization offers a plausible route:

-

Ring opening : Hydrolysis of 2-piperidinone under acidic or basic conditions yields 5-aminopentanoic acid.

-

Silylation : Treatment with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) converts the primary amine to 5-(trimethylsilylamino)pentanoic acid.

-

Re-cyclization : Heating the silylated amino acid in toluene with a dehydrating agent (e.g., P₂O₅) reforms the lactam, yielding 1-(Trimethylsilyl)-2-piperidinone.

Yield optimization :

Organometallic Approaches

The thesis on piperidine synthesis highlights palladium-catalyzed cross-coupling as a method to introduce substituents. For this compound:

-

Substrate preparation : Brominate 2-piperidinone at the nitrogen using N-bromosuccinimide (NBS).

-

Coupling reaction : React the brominated intermediate with hexamethyldisilane [(TMS)₂] in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to install the trimethylsilyl group.

Reaction conditions :

-

Temperature : 80–100°C in tetrahydrofuran (THF).

Alternative Routes via Imine Intermediates

Reductive Amination with Silylated Amines

A two-step process inspired by 4-piperidone HCl hydrate synthesis :

-

Imine formation : React 5-ketopentanal with trimethylsilyl amine (TMS-NH₂) to form the corresponding imine.

-

Cyclization : Reduce the imine using sodium cyanoborohydride (NaBH₃CN) in methanol, inducing lactamization to yield the target compound.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Reagents | Limitations |

|---|---|---|---|---|

| Direct Silylation | 50–65 | 85–90 | TMSCl, Triethylamine | Requires ring-opening steps |

| Organometallic | 60–75 | 90–95 | Pd(PPh₃)₄, (TMS)₂ | High catalyst cost |

| Reductive Amination | 70–80 | 92–98 | NaBH₃CN, TMS-NH₂ | Sensitive to moisture |

Notes :

-

Solvent recovery : Methylene chloride and methanol can be recycled via distillation, reducing environmental impact.

-

Safety : Trimethylsilyl chloride is corrosive; handling requires inert atmosphere and anhydrous conditions.

Scalability and Industrial Feasibility

The patented Friedel-Crafts method demonstrates scalability for piperidinone derivatives, producing 39.5 g (82% yield) in a single batch. Adapting this for silylation:

-

Batch size : 100 g of 2-piperidinone could yield ~65 g of product using direct silylation.

-

Cost drivers : Palladium catalysts increase expenses in organometallic routes, whereas reductive amination offers lower reagent costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-2-piperidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(Trimethylsilyl)-2-piperidinone, with the chemical formula , features a piperidinone structure that is modified with a trimethylsilyl (TMS) group. The presence of the TMS group enhances its stability and solubility, making it a valuable intermediate in chemical reactions.

Medicinal Chemistry Applications

- Drug Development : The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as antagonists of the calcitonin gene-related peptide (CGRP) receptors, which are implicated in migraine treatment. Research indicates that piperidinone derivatives can exhibit significant biological activity, making them candidates for further development in therapeutic applications .

- Synthesis of Piperidine Derivatives : this compound is utilized in the synthesis of other piperidine derivatives, which are important scaffolds in drug design. For instance, it has been used to create compounds that target neurological disorders, showcasing its utility in developing treatments for conditions like Alzheimer's disease .

- Protecting Group : The trimethylsilyl group acts as a protecting agent for various functional groups during synthetic transformations. This characteristic is particularly useful in multi-step organic syntheses where selective protection and deprotection are required .

Synthetic Applications

- Reagent Development : The compound has been employed as a reagent in novel synthetic methodologies. For example, it has been involved in the synthesis of azido sugars through a unique reagent system that includes trimethylsilyl azide, demonstrating its role in facilitating complex organic transformations .

- Catalytic Processes : Studies have shown that derivatives of this compound can participate in catalytic reactions, enhancing yields and selectivity in the formation of various organic compounds .

Case Studies and Research Findings

- CGRP Antagonists : A study highlighted the synthesis of piperidinone carboxamide derivatives that act as CGRP receptor antagonists. These compounds were found to be effective in preclinical models for migraine treatment, showcasing the therapeutic potential of piperidine derivatives .

- Asymmetric Synthesis : Research demonstrated the use of this compound in asymmetric syntheses, leading to the formation of chiral centers essential for biological activity. This approach emphasizes the compound's role in producing enantiomerically pure substances critical for drug efficacy .

Data Summary Table

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)-2-piperidinone exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective modifications and the synthesis of complex structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidinone Derivatives

Structural and Physicochemical Properties

The table below compares 1-(Trimethylsilyl)-2-piperidinone with substituted analogs, emphasizing substituent effects on molecular weight, LogP, and bioactivity:

Key Observations:

- Trimethylsilyl Group: The TMS substituent in this compound contributes to its lower molecular weight (171.31 g/mol) compared to bulkier derivatives like 1-(4-Bromobutyl)-2-piperidinone (234.13 g/mol). Its LogP of 1.77 suggests moderate lipophilicity, favorable for synthetic intermediates but less suited for passive cellular uptake compared to 2-piperidinone,1-(3,4,5,6-tetrahydro-2-pyridinyl) (LogP 1.99) .

- Bioactivity: Unlike derivatives such as 1-(3-Hydroxypropyl)-2-piperidinone (antifungal docking ) or 2-piperidinone,1-(3,4,5,6-tetrahydro-2-pyridinyl) (HIV inhibition ), the TMS analog lacks direct evidence of biological activity in the provided literature. Its role remains focused on synthetic chemistry.

Antimicrobial and Antifungal Activity

- 1-(4-Bromobutyl)-2-piperidinone: Detected in antimicrobial crude extracts, though specific activity data are unavailable .

- 1-(3-Hydroxypropyl)-2-piperidinone: Demonstrated strong molecular docking affinity (-9.1 kcal/mol) against C.

- 2-Piperidinone (unsubstituted): Exhibits antimicrobial properties in Streptomyces spp. and contributes to bitter flavors in hydrolysates .

Enzyme Inhibition

- 2-Piperidinone,1-(3,4,5,6-tetrahydro-2-pyridinyl): Inhibits HIV-1 reverse transcriptase with favorable ADME/TOX properties (100% passive absorption, AMES test score 0.026) .

Pharmaceutical Relevance

- 1-(4-Nitrophenyl)-2-piperidinone: Identified as an impurity in drugs like Apixaban and Carbamazepine, highlighting regulatory importance .

Biological Activity

1-(Trimethylsilyl)-2-piperidinone, a compound with the CAS number 3553-93-3, has been the subject of various studies due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is a piperidine derivative that has garnered attention for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities. Its unique structural features allow it to interact with various biological targets, making it a compound of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways. The compound is believed to interact with various receptors and enzymes, influencing cellular signaling processes. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antimicrobial Action : It has shown potential in disrupting bacterial cell wall synthesis and inhibiting the growth of certain pathogens.

- Cytotoxic Effects : In vitro studies suggest that derivatives of this compound exhibit cytotoxicity against various cancer cell lines.

Antimicrobial Activity

This compound has demonstrated activity against a range of microbial strains. Research indicates that it possesses antibacterial properties, which may be attributed to its capability to disrupt bacterial cell membranes or interfere with metabolic processes.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been explored in several studies. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

- Mechanism : It likely inhibits phosphodiesterase (PDE) activity, leading to increased levels of cAMP, which modulates inflammatory responses.

Anticancer Potential

Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines. The findings indicate that certain derivatives can induce apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against Staphylococcus aureus and moderate activity against Escherichia coli.

- Anti-inflammatory Mechanism Investigation : Researchers at a pharmaceutical company assessed the anti-inflammatory effects by measuring cytokine levels in vitro. The study found that treatment with this compound significantly reduced TNF-alpha production in macrophages.

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects on various cancer cell lines revealed that derivatives of this compound could effectively induce apoptosis through caspase activation pathways.

Q & A

Basic Research Question

- X-ray Crystallography : Resolves bond angles and silyl group orientation. Crystals grown via slow evaporation (hexane/ethyl acetate) yield monoclinic structures .

- Dynamic NMR : Detects rotational barriers in the piperidinone ring (e.g., coalescence temperatures for axial/equatorial conformers) .

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers in chiral derivatives, though this requires enantiopure samples .

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., fungal enzymes like C. albicans 1EA1). Key parameters:

- Grid Box Size : 25 ų centered on the active site.

- Scoring Function : AMBER force field for energy minimization .

- MD Simulations : GROMACS simulations (100 ns, explicit solvent) assess stability of ligand-target complexes. Validate with experimental IC data .

- ADMET Prediction : SwissADME estimates pharmacokinetic profiles (e.g., blood-brain barrier penetration) based on logP and PSA values .

What synthetic routes optimize the yield of this compound while minimizing byproducts?

Advanced Research Question

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate silylation. Yields improve from 60% to >85% in optimized conditions .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 80°C) with comparable purity .

- Byproduct Analysis : GC-MS identifies desilylated or dimerized byproducts. Mitigate via strict temperature control and excess TMSCl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.